1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene
Description
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene is a cyclohexene derivative featuring an ethylsulfanyl (S–CH₂CH₃) substituent at position 1 and a nitro (–NO₂) group at position 4.
Properties
CAS No. |
90877-99-9 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
1-ethylsulfanyl-6-nitrocyclohexene |
InChI |
InChI=1S/C8H13NO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h6-7H,2-5H2,1H3 |
InChI Key |
YPEILZKMGSJCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CCCCC1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the core structure.
Introduction of the Nitro Group: Nitration of cyclohexene is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the nitrocyclohexene with an ethylthiol compound in the presence of a suitable base, such as sodium hydride, to facilitate the substitution.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium catalyst for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Scientific Research Applications
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ethylsulfanyl group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting their effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene and related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Cyclohexene | 1-Ethylsulfanyl, 6-Nitro | –S–CH₂CH₃, –NO₂ |
| 1-(2-Amino-6-nitrophenyl)ethanone | Benzene | 2-Amino, 6-Nitro, acetyl (–COCH₃) | –NH₂, –NO₂, –COCH₃ |
| Ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | Cyclohexene | 6-Sulfamoyl (attached to 2-chloro-4-fluorophenyl), 1-Carboxylate ester | –SO₂NH–(Cl,F-Ph), –COOCH₂CH₃ |
Key Observations :
- Nitro Group Impact: The nitro group in this compound and 1-(2-Amino-6-nitrophenyl)ethanone enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. However, in the benzene derivative (), the nitro group’s conjugation with the aromatic ring may stabilize the structure compared to the cyclohexene analog .
- Sulfur-Containing Groups : The ethylsulfanyl group in the target compound contrasts with sulfamoyl (–SO₂NH–) in . Sulfamoyl groups are common in sulfonamide drugs (e.g., antimicrobial agents), whereas ethylsulfanyl may offer greater lipophilicity, influencing membrane permeability in biological systems .
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